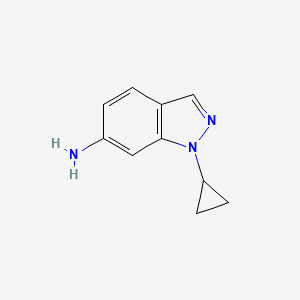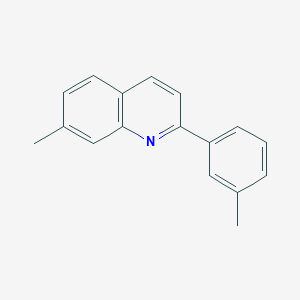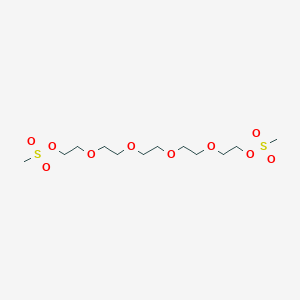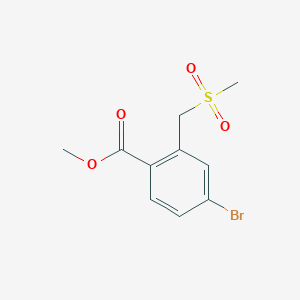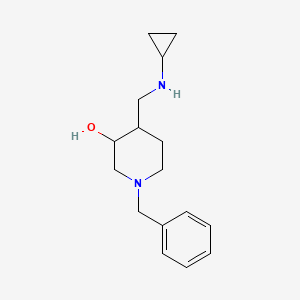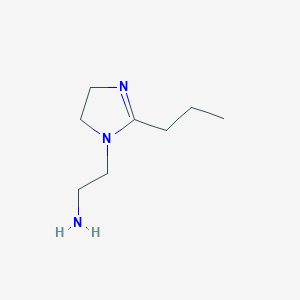
2-(2-Propyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-2-propyl-2-imidazoline is a heterocyclic compound that belongs to the imidazoline family Imidazolines are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-2-propyl-2-imidazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a nitrile compound in the presence of a catalyst. For instance, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of disubstituted imidazoles .
Industrial Production Methods: Industrial production of imidazolines often involves the use of fatty acids and amines. For example, aminoethyl imidazolines can be synthesized by reacting fatty acids with diethylenetriamine . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Aminoethyl)-2-propyl-2-imidazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
1-(2-Aminoethyl)-2-propyl-2-imidazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-aminoethyl)-2-propyl-2-imidazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, imidazoline derivatives are known to interact with adrenergic receptors, influencing various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Aminoethylpiperazine: This compound shares structural similarities with 1-(2-aminoethyl)-2-propyl-2-imidazoline and is used in similar applications.
Hydroxyethyl imidazolines: These compounds are also derived from fatty acids and have applications in industrial chemistry.
Uniqueness: 1-(2-aminoethyl)-2-propyl-2-imidazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Conclusion
1-(2-Aminoethyl)-2-propyl-2-imidazoline is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and potential for various reactions make it a valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
6528-90-1 |
|---|---|
Formule moléculaire |
C8H17N3 |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
2-(2-propyl-4,5-dihydroimidazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H17N3/c1-2-3-8-10-5-7-11(8)6-4-9/h2-7,9H2,1H3 |
Clé InChI |
VEAPKRBQBMCAMK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NCCN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


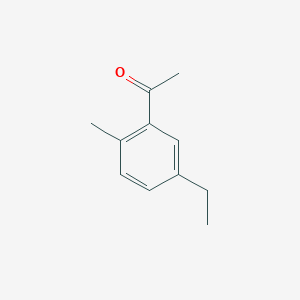

![5H-[1,3,5]Triazepino[3,2-a]benzimidazole](/img/structure/B13966638.png)
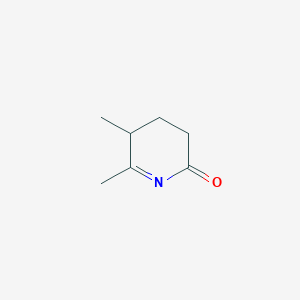
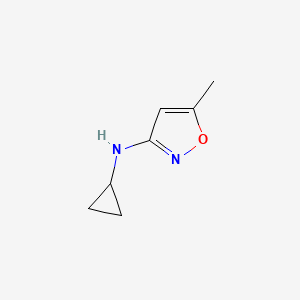
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
